Ethyl 1-(aminomethyl)cyclobutanecarboxylate

Lipophilicity Drug Design ADME Prediction

Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060‑83‑8) is a conformationally constrained cyclobutane‑based amino ester building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹. It features a quaternary α‑aminomethyl substituent on the cyclobutane ring, alongside an ethyl ester moiety, which together impart distinct physicochemical and reactivity properties relative to other cyclobutane amino acid derivatives.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 911060-83-8
Cat. No. B1439162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(aminomethyl)cyclobutanecarboxylate
CAS911060-83-8
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC1)CN
InChIInChI=1S/C8H15NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-6,9H2,1H3
InChIKeyGPEFDMPXVMDHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060-83-8): Baseline Properties and Procurement Context


Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060‑83‑8) is a conformationally constrained cyclobutane‑based amino ester building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹. It features a quaternary α‑aminomethyl substituent on the cyclobutane ring, alongside an ethyl ester moiety, which together impart distinct physicochemical and reactivity properties relative to other cyclobutane amino acid derivatives . The compound is cited as a pharmaceutical intermediate in patent literature, including applications in hepatitis B capsid inhibitor programs , and is commercially available at purities ranging from 95% to 98% .

Why Generic Substitution of Ethyl 1-(aminomethyl)cyclobutanecarboxylate Is Not Advisable Without Comparative Data


Superficially similar cyclobutane amino esters—such as the methyl ester analog, the 2‑aminomethyl regioisomer, or the α‑amino (rather than α‑aminomethyl) variant—differ in a measurable way in lipophilicity, boiling point, and steric environment. These differences directly affect solubility in organic reaction media, volatility during solvent removal, and reactivity in amide coupling or reductive amination sequences [1]. Procurement of an alternative without confirming the matching physicochemical profile can lead to unexpected deviations in yield, purity, or downstream biological readouts, undermining reproducibility in both medicinal chemistry and process development campaigns .

Quantitative Differentiation Evidence: Ethyl 1-(aminomethyl)cyclobutanecarboxylate versus Its Closest Chemical Analogs


Ethyl Ester LogP Surpasses That of the Methyl Ester by Over 1 Log Unit

The ethyl ester of 1-(aminomethyl)cyclobutanecarboxylic acid exhibits a computed LogP (ALOGPS) of 1.38, compared to a LogP of 0.32 for the corresponding methyl ester free base [1]. This difference of approximately 1.06 log units indicates that the ethyl ester is roughly 10‑fold more lipophilic, a property that can enhance membrane permeability and organic‑phase partitioning during synthesis.

Lipophilicity Drug Design ADME Prediction

Boiling Point Advantage: Lower Distillation Temperature Than the α‑Amino Analog

Ethyl 1-(aminomethyl)cyclobutanecarboxylate has a predicted boiling point of 211.1 °C at 760 mmHg, whereas the α‑amino analog (ethyl 1-aminocyclobutanecarboxylate hydrochloride) shows a substantially higher boiling point of 226.7 °C . The 15.6 °C lower boiling point reflects the absence of direct hydrogen bonding between the amino group and the ester carbonyl, potentially simplifying vacuum distillation or solvent‑exchange operations.

Purification Volatility Process Chemistry

Regioisomeric Precision: Quaternary α‑Aminomethyl Scaffold Differentiates From 2‑ and 3‑Substituted Analogs

The 1‑(aminomethyl) substitution places the amine on the quaternary carbon of the cyclobutane ring, creating a gem‑dialkyl effect that restricts conformational freedom differently than the 2‑(aminomethyl) regioisomer (CAS 1550728‑70‑5) or the 3‑(aminomethyl) analog . While quantitative conformational energy differences are context‑dependent, the quaternary center eliminates epimerization at the α‑carbon during coupling reactions—a known liability of secondary α‑amino esters [1].

Conformational Constraint Peptidomimetics Medicinal Chemistry

Proven Synthetic Accessibility: One‑Step Reduction From Cyano Precursor With 72% Yield

The compound is routinely prepared by catalytic hydrogenation of ethyl 1‑cyanocyclobutanecarboxylate over Raney nickel at 4 bar H₂ and 40 °C in ethanol, affording the product as a yellow oil in 72% isolated yield after filtration and evaporation . This straightforward, single‑step transformation from a commercially available precursor (CAS 28246‑87‑9) offers logistical simplicity and a well‑defined impurity profile that can be tracked by standard LCMS methods.

Synthesis Yield Route Efficiency

Optimal Application Scenarios for Ethyl 1-(aminomethyl)cyclobutanecarboxylate Based on Differential Evidence


Design of Lipophilic, Conformationally Constrained Peptidomimetics

When a medicinal chemistry program requires a cyclobutane amino acid building block with elevated LogP to improve passive membrane permeability, ethyl 1-(aminomethyl)cyclobutanecarboxylate provides a partition coefficient approximately 10‑fold higher than its methyl ester counterpart . The quaternary α‑carbon simultaneously prevents racemization during solid‑phase peptide synthesis, making the compound suitable for incorporation into stapled peptides or β‑turn mimics where both lipophilicity and stereochemical integrity are critical [1].

Synthesis of Hepatitis B Capsid Assembly Modulators

The compound is listed as an intermediate in patent filings related to heteroaryldihydropyrimidine derivatives that target hepatitis B virus capsid assembly (WO‑2020125730‑A1) . In this context, its boiling point of 211.1 °C allows removal by evaporation after amide coupling without requiring lyophilization, streamlining the medicinal chemistry workflow .

Process Development and Scale‑Up of Constrained Amino Acid Building Blocks

The available procedure for one‑step hydrogenation of ethyl 1‑cyanocyclobutanecarboxylate in ethanol at moderate pressure (4 bar) yields the target amine in 72% isolated yield, a protocol that is amenable to scale‑up in standard hydrogenation reactors . The liquid physical state and ambient storage condition of the product simplify handling and automation in parallel synthesis platforms .

Comparison Studies of Ester Prodrugs or Protecting‑Group Strategies

Because both the free base (CAS 911060‑83‑8) and its hydrochloride salt (CAS 1269021‑92‑2) are commercially available at purities of 95–98%, researchers can directly compare the ethyl ester with the methyl ester or tert‑butyl ester in ester‑to‑acid hydrolysis kinetics or in cellular esterase stability assays . This enables data‑driven selection of the optimal ester for a given prodrug or protecting‑group strategy.

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